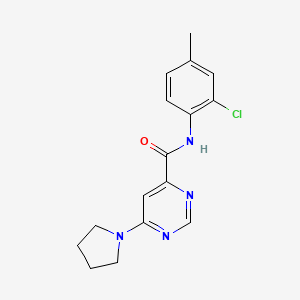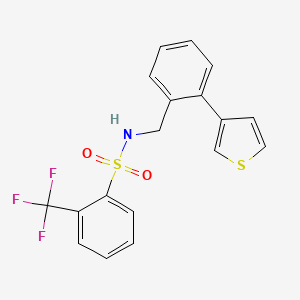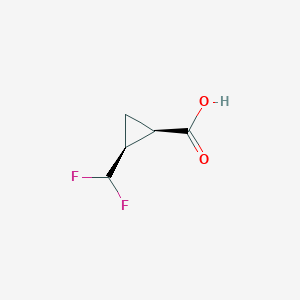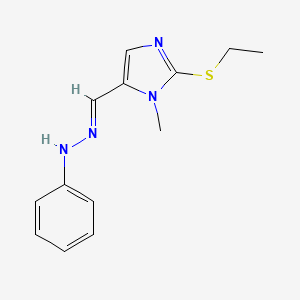![molecular formula C7H10Cl2N4 B2684602 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride CAS No. 2490418-56-7](/img/structure/B2684602.png)
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride is a heterocyclic compound that contains a triazole ring fused to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form iminoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include iminoquinone derivatives, amine derivatives, and various substituted triazole compounds .
Applications De Recherche Scientifique
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride involves the inhibition of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs double-strand breaks in DNA. By inhibiting DNA-PK, the compound prevents the repair of DNA damage, leading to increased sensitivity of cancer cells to DNA-damaging agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride
- 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 5-phenyl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride is unique due to its specific inhibition of DNA-PK, which is not commonly observed in other similar compounds. This selectivity makes it a valuable compound for targeted cancer therapy .
Propriétés
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c1-5-2-3-11-7(6(5)8)9-4-10-11;;/h2-4H,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRUMXZNRKKHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=NN2C=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-3-(acetylcarbamoyl)-2-[(2-methoxyphenyl)imino]-2H-chromen-7-yl acetate](/img/structure/B2684519.png)
![2-Methoxy-4-[(2R,3R)-2,3-bis(hydroxymethyl)-4-(3-methoxy-4-hydroxyphenyl)butyl]phenyl beta-D-glucopyranoside](/img/structure/B2684520.png)



![3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide](/img/structure/B2684525.png)

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2684531.png)
![4-(3-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2684533.png)


![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2684539.png)
![3-(4-Ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2684540.png)
![3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684542.png)
